N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide
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Overview
Description
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is a synthetic compound known for its unique chemical structure and properties. This compound is part of the poly(oxy-1,2-ethanediyl) family, which is characterized by the presence of ethylene oxide units in its backbone. The addition of the heptadecafluorooctyl group imparts unique hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.
Preparation Methods
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- typically involves the following steps:
Initial Polymerization: The polymerization of ethylene oxide to form the poly(oxy-1,2-ethanediyl) backbone.
Functionalization: Introduction of the alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl] group through a series of chemical reactions, often involving sulfonylation and amination reactions.
End-Capping: The omega-methoxy group is introduced to cap the polymer chain, ensuring stability and preventing further polymerization.
Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and therapeutic formulations due to its unique properties.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- is primarily based on its ability to interact with various molecular targets through hydrophobic and lipophobic interactions. The heptadecafluorooctyl group plays a crucial role in these interactions, allowing the compound to form stable complexes with other molecules. This property is particularly useful in applications such as drug delivery, where the compound can enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- can be compared with other similar compounds, such as:
Poly(oxy-1,2-ethanediyl), alpha-[2-[(1-oxododecyl)amino]ethyl]-omega-hydroxy-: This compound has a similar backbone but different functional groups, leading to variations in its chemical and physical properties.
Poly(oxy-1,2-ethanediyl), alpha-hydro-omega-methoxy-: Lacks the heptadecafluorooctyl group, resulting in different hydrophobic and lipophobic characteristics.
The uniqueness of Poly(oxy-1,2-ethanediyl), alpha-[2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]-omega-methoxy- lies in its specific functional groups, which impart distinct properties that are not found in other similar compounds .
Properties
CAS No. |
958793-34-5 |
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Molecular Formula |
C15H16F17NO4S |
Molecular Weight |
629.3 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide |
InChI |
InChI=1S/C15H16F17NO4S/c1-3-33(4-5-37-7-6-36-2)38(34,35)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h3-7H2,1-2H3 |
InChI Key |
KZSBXFKHBIBCNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCOC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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